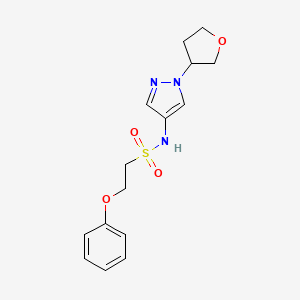
2-phenoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethanesulfonamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis Methods
A key focus of research on compounds similar to "2-phenoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)ethanesulfonamide" involves novel synthesis methods. For instance, the development of InCl3-catalyzed Prins bicyclization strategies has been reported for the synthesis of spirocyclic derivatives, showcasing the versatility of these compounds in organic synthesis. Such strategies highlight the efficiency of catalytic systems in creating complex molecular architectures at room temperature with high diastereoselectivity, indicating the potential of these compounds in facilitating the synthesis of novel pharmaceuticals and materials (Reddy, Jalal, & Singarapu, 2014).
Pharmaceutical Applications
The exploration of sulfonamide derivatives for their bioactivity, particularly as inhibitors of enzymes like carbonic anhydrase, has been a significant area of interest. Compounds structurally related to "this compound" have been synthesized and tested for their cytotoxicity and tumor specificity. These studies reveal the therapeutic potential of such compounds, with some derivatives showing promising cytotoxic activities and enzyme inhibition properties, which are crucial for the development of new anticancer and enzyme inhibitor drugs (Gul et al., 2016).
Chemical Sensors
Another intriguing application is the development of fluorescent chemosensors for metal ion detection. Pyrazoline-based compounds, closely related to the chemical structure , have been utilized as selective sensors for metal ions like Fe3+, showcasing the compound's utility in environmental monitoring and chemical analysis. Such sensors offer a novel approach to detecting and quantifying metal ions in various samples, indicating the broad applicability of these compounds beyond traditional pharmaceutical uses (Bozkurt & Gul, 2018).
Propriétés
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-23(20,9-8-22-15-4-2-1-3-5-15)17-13-10-16-18(11-13)14-6-7-21-12-14/h1-5,10-11,14,17H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDOQNXLZLDJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
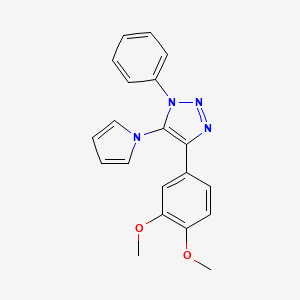
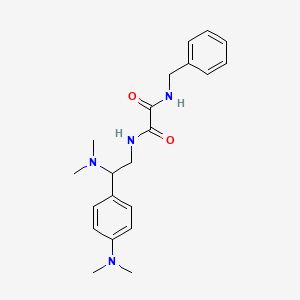

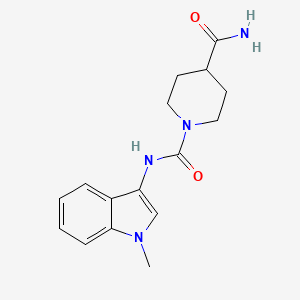
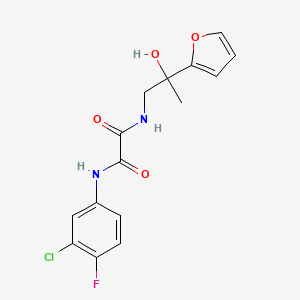
![2-[(4-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2757503.png)

![5-Oxa-12-azadispiro[3.1.46.34]tridecane;hydrochloride](/img/structure/B2757506.png)
![N-(5-(6-methoxy-1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2757507.png)

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2757509.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2757511.png)